molecular formula C16H36IP B1222163 Tetrabutylphosphonium iodide CAS No. 3115-66-0

Tetrabutylphosphonium iodide

Cat. No.: B1222163
CAS No.: 3115-66-0
M. Wt: 386.33 g/mol
InChI Key: CCIYPTIBRAUPLQ-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium iodide (C₁₆H₃₆IP, molecular weight 386.34 g/mol, CAS 3115-66-0) is a quaternary phosphonium salt with a central phosphorus atom bonded to four butyl groups and an iodide counterion . It is synthesized via alkylation of phosphine or anion exchange reactions, as described in methods for analogous phosphonium ionic liquids (ILs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium iodide can be synthesized through the reaction of 1-iodobutane with tributylphosphine. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature and then heated to 100°C for 20 hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Phase-Transfer Catalysis

Tetrabutylphosphonium iodide is effective as a phase transfer catalyst because it helps to transfer reactants between different phases, such as aqueous and organic phases. This is particularly useful when reactants are not soluble in the same solvent.

Mechanism of Phase-Transfer Catalysis:

  • TBI facilitates the transport of reactants across phase boundaries.

  • It forms ion pairs with reactants, improving their solubility in different solvents.

Oxidative α-Azidation

This compound catalyzes the oxidative α-azidation of carbonyl compounds, which incorporates nitrogen into organic compounds . This reaction uses sodium azide (NaN3) in the presence of dibenzoyl peroxide . The reaction is applicable to a variety of cyclic β-ketocarbonyl derivatives under mild conditions .

Reaction Details:

  • Reactants: Sodium azide, dibenzoyl peroxide

  • Catalyst: this compound

  • Products: α-azido-β-ketoesters

Proposed Mechanism: The mechanism involves the in situ formation of an ammonium hypoiodite species, which facilitates the α-iodination of the pronucleophile, followed by a phase-transfer-catalyzed nucleophilic substitution by the azide .

Hydroxylation of Naphthoquinones

This compound is used in the hydroxylation of naphthoquinones with tert-butyl hydroperoxide as an oxidant.

Reaction Details:

  • Reactants: Naphthoquinone derivatives, tert-butyl hydroperoxide

  • Catalyst: this compound

  • Outcome: Hydroxylation of naphthoquinones

Cross-Coupling Reactions

This compound facilitates transition-metal-free cross-coupling reactions, which allows for the synthesis of complex organic molecules with high chemoselectivity.

Reaction Details:

  • Catalyst: this compound

  • Key Feature: Transition-metal-free

  • Benefit: High chemoselectivity

Azidation of 1,3-Dicarbonyl Compounds

Tetrabutylammonium iodide (TBAI) can be used in catalytic amounts to synthesize tertiary azides from 1,3-dicarbonyl compounds, with tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction proceeds in water under mild conditions .

Reaction Details:

  • Reactants: 1,3-dicarbonyl compounds, tert-butyl hydroperoxide

  • Catalyst: Tetrabutylammonium iodide

  • Solvent: Water

Mechanism: The proposed mechanism involves the in situ generation of hypoiodite from TBAI and TBHP, which reacts with the carbonyl compound. This intermediate is then azidated, and the hypoiodite is regenerated by oxidation .

Scientific Research Applications

Phase Transfer Catalyst

One of the primary applications of tetrabutylphosphonium iodide is as a phase transfer catalyst . It facilitates the transfer of reactants between immiscible phases, enhancing the efficiency and selectivity of chemical reactions. This property is particularly useful in organic synthesis, where it aids in reactions involving polar and nonpolar solvents.

Key Reactions:

  • Cross-Coupling Reactions : this compound has been successfully employed in transition-metal-free cross-coupling reactions, where it acts as a radical initiator in combination with tert-butyl hydroperoxide (TBHP) to generate reactive intermediates .
  • Oxidative α-Azidation : It catalyzes the oxidative α-azidation of carbonyl compounds using sodium azide, demonstrating its versatility in facilitating complex organic transformations .

Curing Agent for Epoxy Resins

This compound serves as a curing agent for epoxy resins , significantly influencing their mechanical and thermal properties. The incorporation of this compound into epoxy formulations enhances cross-linking, leading to improved material performance.

Benefits:

  • Enhanced thermal stability
  • Improved mechanical strength
  • Better adhesion properties

Photovoltaic Applications

Recent studies have explored the incorporation of this compound into perovskite solar cells. Research indicates that this compound can enhance the stability and performance of photovoltaic devices by improving the quality of perovskite crystals .

Performance Metrics:

  • Power Conversion Efficiency (PCE): Incorporating 1.5% this compound increased PCE from 15.5% to higher values.
  • Stability: Devices with higher concentrations showed reduced efficiency loss under humid conditions.

Cosmetic Formulations

This compound is also being investigated for its role in cosmetic formulations, particularly as an emulsifier and stabilizer. Its ability to enhance the stability and effectiveness of topical products makes it a valuable ingredient in personal care formulations.

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in the remediation of pollutants. Its properties as a surfactant can aid in the extraction and removal of contaminants from various matrices.

Data Tables

Application AreaSpecific UsesBenefits
Phase Transfer CatalystOrganic synthesis reactionsIncreased reaction efficiency
Curing AgentEpoxy resinsEnhanced mechanical properties
PhotovoltaicsPerovskite solar cellsImproved stability and performance
CosmeticsEmulsifier in topical formulationsEnhanced stability and effectiveness
Environmental ChemistryRemediation of pollutantsEffective extraction and removal

Case Studies

  • Cross-Coupling Reactions :
    • A study demonstrated that this compound combined with TBHP could effectively catalyze various cross-coupling reactions without the need for transition metals, highlighting its utility in sustainable chemistry practices .
  • Photovoltaic Stability :
    • Research indicated that incorporating this compound into perovskite solar cells resulted in significantly enhanced stability against humidity, showcasing its potential for improving solar cell longevity .
  • Epoxy Resins :
    • Investigations into epoxy formulations revealed that this compound improved thermal and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism by which tetrabutylphosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules between different phases, enhancing the efficiency of reactions. In the context of perovskite solar cells, it acts as an interfacial additive, improving device stability and reducing hysteretic behavior by passivating trap states and mitigating ionic migration phenomena .

Comparison with Similar Compounds

Phosphonium Halides: Anion Effects

Tetrabutylphosphonium iodide’s properties are influenced by its iodide anion. Comparisons with other halides include:

Compound Key Properties Applications Reference
Tetrabutylphosphonium bromide (TBPBr) Less effective than iodide in TATP inhibition; lower oxidative reactivity due to bromide anion Catalysis, inhibition
Tetrabutylphosphonium chloride (TBPCl) Higher hydrophilicity; used in epoxy curing and IL synthesis Polymer chemistry
Tetrabutylphosphonium oxalate (TBPOx) Higher environmental friendliness (carboxylate anion); latent heat = 186.0 kJ·kg⁻¹ at 9.4°C Thermal energy storage

Key Insight : Iodide enhances catalytic activity in carboxylation and inhibition but may compromise environmental safety compared to carboxylate anions .

Ammonium Analogs: Cation Effects

Replacing phosphorus with nitrogen alters thermal and chemical behavior:

Compound Key Properties Applications Reference
Tetrabutylammonium iodide (TBAI) Lower thermal stability; latent heat of TBABu hydrate = 220–240 kJ·kg⁻¹ (vs. TBPOx’s 186 kJ·kg⁻¹) Phase-change materials, organic synthesis
Tetrabutylammonium bromide (TBAB) Higher latent heat but contains halides; less eco-friendly than TBPOx Cold storage, gas hydrates

Key Insight : Phosphonium salts generally exhibit higher thermal stability and lower flammability than ammonium analogs, making them safer for energy storage .

Structural Variants: Alkyl/Aryl Substitution

Chain length and substituents impact toxicity and functionality:

Compound Key Properties Applications Reference
Methyltriphenylphosphonium iodide (MTPPI) Aromatic substituents increase steric hindrance; used in nucleophilic substitutions Organic synthesis
Triphenylhexadecylphosphonium iodide Long alkyl chain increases lipophilicity; higher ecotoxicity to plants (germination inhibition) Ecotoxicity studies

Key Insight : Bulky aryl groups reduce catalytic efficiency but enhance solubility in organic phases, while long alkyl chains increase environmental persistence .

Ionic Liquids: Anion Diversity

Phosphonium ILs with non-halide anions offer unique advantages:

Compound Key Properties Applications Reference
Tetrabutylphosphonium trifluoroacetate Strong amphiphilicity; hydration number = 72 (3× imidazolium ILs) Solvent design, colloid chemistry
Tetrabutylphosphonium L-arginine Biocompatible anion; lower toxicity Biomedical ILs

Key Insight : Anion choice tailors hydrophilicity, toxicity, and application scope, with iodide favoring catalysis and trifluoroacetate enhancing solvation .

Performance Data Tables

Table 1: Thermophysical Properties of Phosphonium-Based Hydrates

Compound Phase Equilibrium Temp (°C) Dissociation Heat (kJ·kg⁻¹) Environmental Profile Reference
Tetrabutylphosphonium oxalate (TBPOx) 9.4 186.0 Eco-friendly
Tetrabutylammonium bromide (TBAB) 12.1 220–240 Halide-based

Table 2: Catalytic Efficiency in Carboxylation Reactions

Catalyst Reaction Rate (Relative) Preferred Use Case Reference
This compound High Ethylene carbonate synthesis
Tributylmethylphosphonium iodide Moderate Specialty organic synthesis
Potassium iodide Low Low-cost processes

Biological Activity

Tetrabutylphosphonium iodide (TBPI) is a quaternary ammonium salt that has garnered attention in various fields, including organic synthesis, catalysis, and materials science. Its biological activity is of particular interest due to its potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of TBPI, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₆H₃₆I₃P
  • Molecular Weight : 369.368 g/mol
  • Melting Point : 141-143 °C
  • Solubility : Soluble in acetonitrile (0.1 g/mL) and other organic solvents .

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its unique chemical structure:

  • Ion-Pairing Agent : TBPI acts as an ion-pairing agent in various biochemical reactions, enhancing the solubility and reactivity of ionic compounds in organic solvents. This property is particularly useful in chromatography and extraction processes .
  • Catalytic Properties : TBPI has been utilized as a catalyst in various organic reactions, including oxidative azidation and cyclization reactions, demonstrating its ability to facilitate chemical transformations under mild conditions .
  • Stabilization of Perovskite Structures : Recent studies indicate that incorporating TBPI into perovskite solar cells enhances their stability and efficiency by improving the quality of perovskite crystals. This is especially relevant in photovoltaic applications where moisture stability is crucial .

Case Study: Photovoltaic Applications

A significant study focused on the incorporation of TBPI into perovskite solar cells revealed promising results. The research demonstrated that:

  • Incorporating TBPI at a concentration of 1.5% significantly improved the power conversion efficiency (PCE) from 15.5% to 20.1% while enhancing the open-circuit voltage (Voc) to 0.957 mV and short-circuit current density (Jsc) to 23.6 mA/cm² .
  • Stability tests showed that devices containing TBPI maintained over 80% efficiency after exposure to humidity for 200 hours, indicating its protective role against environmental degradation .

Table: Summary of Photovoltaic Performance Metrics

ParameterControl DeviceDevice with TBPI
Power Conversion Efficiency (PCE)15.5%20.1%
Open-Circuit Voltage (Voc)0.900 mV0.957 mV
Short-Circuit Current Density (Jsc)20.0 mA/cm²23.6 mA/cm²
Stability (Humidity Exposure)~60% efficiency after 200 h~80% efficiency after 200 h

Toxicological Considerations

While TBPI shows beneficial biological activities, it is essential to consider its toxicity profile:

  • Acute Toxicity : It is classified with a warning symbol indicating potential hazards upon exposure .
  • Biodegradability : Studies suggest that quaternary ammonium compounds like TBPI may exhibit varying degrees of biodegradability, necessitating careful evaluation in environmental contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrabutylphosphonium iodide, and how can purity be validated experimentally?

this compound is typically synthesized via quaternization of tributylphosphine with iodomethane in anhydrous conditions. Post-synthesis purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) to confirm structure and elemental analysis (C, H, P, I) to verify stoichiometry .

Q. What physicochemical properties of this compound are critical for its application in ionic liquid research?

Key properties include its melting point (~103–145°C, depending on purity), solubility in polar solvents (e.g., ethanol, water, acetone), and thermal stability (decomposition >250°C). These parameters influence its utility in catalysis or electrolyte systems. Comparative data for analogous salts (e.g., tetrabutylammonium iodide) highlight its lower hydrophilicity and higher thermal resilience .

Q. How does this compound function as a phase-transfer catalyst, and what experimental controls are necessary?

As a phase-transfer catalyst, it facilitates anion exchange between immiscible phases (e.g., aqueous-organic). Researchers must monitor reaction kinetics via HPLC or GC-MS and control variables like stirring rate, temperature, and iodide concentration to avoid side reactions (e.g., hydrolysis). Blank experiments without the catalyst are essential to isolate its effect .

Advanced Research Questions

Q. What methodological challenges arise when integrating this compound into clay mineral intercalation studies, and how can they be addressed?

Computational density functional theory (DFT) studies reveal that tetrabutylphosphonium’s bulkier structure, compared to ammonium analogs, reduces stability in montmorillonite interlayers due to steric hindrance. Experimental validation requires X-ray diffraction (XRD) to monitor interlayer spacing and thermogravimetric analysis (TGA) to assess thermal stability. Discrepancies between DFT predictions and experimental data may arise from solvent interactions during synthesis, necessitating controlled humidity conditions .

Q. How can researchers optimize this compound as a draw solute in forward osmosis (FO) membranes while mitigating solute leakage?

FO performance hinges on osmotic pressure and solute regeneration efficiency. Systematic evaluation involves measuring water flux (L·m⁻²·h⁻¹) and reverse solute diffusion (g·m⁻²·h⁻¹) across cellulose acetate membranes. Advanced strategies include copolymerizing tetrabutylphosphonium with styrenesulfonate to enhance hydrophilicity and reduce leakage. Long-term stability tests under varying pH (3–10) and temperature (20–60°C) are critical to assess degradation .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound across solvent systems?

Discrepancies often stem from solvent polarity and trace water content. A standardized protocol should include:

  • Solvent pre-drying (e.g., molecular sieves for aprotic solvents).
  • Gravimetric analysis after saturation (24h stirring, 25°C).
  • Cross-validation via UV-Vis spectroscopy (iodide ion detection at 226 nm). For example, solubility in acetone ranges from 15–25 g/100 mL depending on hydration state, necessitating strict anhydrous conditions .

Q. Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis & PurityNMR, Elemental AnalysisAnhydrous synthesis, recrystallization yield
Ionic Liquid ApplicationsDSC, Conductivity TestsMelting point, ionic conductivity (≥1 mS/cm)
Computational StabilityDFT, XRDInterlayer spacing, Gibbs free energy of intercalation
FO Membrane PerformanceWater flux measurements, TGAReverse solute diffusion, thermal degradation onset

Properties

IUPAC Name

tetrabutylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYPTIBRAUPLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3115-68-2 (Parent)
Record name Phosphonium, tetrabutyl-, iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20953241
Record name Tetrabutylphosphanium iodide
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Molecular Weight

386.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3115-66-0
Record name Phosphonium, tetrabutyl-, iodide (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=3115-66-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tetrabutyl-, iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylphosphonium iodide
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Record name Tetrabutylphosphanium iodide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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